N-[(4-methylphenyl)methyl]pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-5-7-12(8-6-11)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTICYCGZSQLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N 4 Methylphenyl Methyl Pyridin 2 Amine
Established Synthetic Routes and Mechanistic Elucidation
The synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine can be effectively achieved through two main chemical transformations. These routes, reductive amination and nucleophilic substitution, are fundamental in the formation of secondary amines and are adaptable for this specific compound.
Reductive Amination:
Reductive amination stands out as a highly effective one-pot reaction for synthesizing amines from a carbonyl compound and an amine. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this involves the reaction of 4-methylbenzaldehyde (B123495) with 2-aminopyridine (B139424).
The mechanism of reductive amination proceeds in two main stages. wikipedia.org First, the amine (2-aminopyridine) undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (4-methylbenzaldehyde). This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The initial addition forms a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or Schiff base).
The second stage involves the reduction of the C=N double bond of the imine to form the final amine product. libretexts.org The rate of the reaction is dependent on several factors, including the concentration of reactants, the acidity of the medium, and the temperature. Kinetic studies on similar reductive aminations have shown that the formation of the imine can be the rate-determining step, particularly at low pH where the amine nucleophile is excessively protonated and non-nucleophilic. Conversely, at high pH, the dehydration of the hemiaminal can be the slow step. Therefore, careful control of pH is crucial for optimizing the reaction rate.
The efficiency and yield of the reductive amination are highly dependent on the reaction conditions. The choice of solvent, catalyst, temperature, and reaction time are critical parameters that require optimization.
Solvent: A variety of solvents can be used for reductive amination, with the choice often depending on the specific reducing agent. For instance, sodium triacetoxyborohydride (B8407120) (STAB) is often used in aprotic solvents like dichloroethane (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com In contrast, sodium cyanoborohydride (NaBH3CN) is compatible with protic solvents like methanol (B129727) (MeOH). commonorganicchemistry.com
Catalyst: While the reaction can proceed without a catalyst, acidic catalysts are often employed to accelerate the formation of the imine. Acetic acid is a commonly used catalyst. nih.gov Lewis acids such as Ti(OiPr)4 or ZnCl2 can also be used to activate the carbonyl group, especially for less reactive substrates. masterorganicchemistry.comcommonorganicchemistry.com
Temperature: The reaction is typically carried out at room temperature, but for less reactive starting materials, gentle heating may be required to drive the reaction to completion. organic-chemistry.org
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the chosen conditions. Progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Table 1: Optimization of Reductive Amination Conditions for Analogous Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | H₂/Pd |
| Solvent | Dichloroethane | Methanol | Ethanol |
| Catalyst | Acetic Acid | None | Palladium on Carbon |
| Temperature | Room Temperature | Room Temperature | 40-60 °C |
| Typical Yield | Good to Excellent | Good | High |
This table presents a generalized summary based on literature for reductive amination of similar aromatic aldehydes and amines.
Several strategies can be employed to enhance the yield of this compound. One common approach is the use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which can reduce the imine in the presence of the unreacted aldehyde, thus preventing side reactions. organic-chemistry.org Another strategy is the in-situ formation of the imine followed by immediate reduction, which can be achieved by adding the reducing agent at the beginning of the reaction if it is selective for the imine over the carbonyl group.
Nucleophilic Substitution Approaches:
An alternative route to this compound is through nucleophilic aromatic substitution (SNAr). This method involves the reaction of a pyridine (B92270) ring substituted with a good leaving group, such as a halide (e.g., 2-chloropyridine (B119429) or 2-bromopyridine), with (4-methylphenyl)methanamine.
The SNAr reaction on a pyridine ring is facilitated by the electron-withdrawing nature of the nitrogen atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. The reaction typically requires elevated temperatures and is often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine nucleophile, increasing its nucleophilicity. The reaction dynamics are influenced by the nature of the leaving group (I > Br > Cl > F) and the electronic properties of the substituents on both the pyridine ring and the amine.
Table 2: Conditions for Nucleophilic Aromatic Substitution on Pyridine Rings
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Substrate | 2-Chloropyridine | 2-Bromopyridine |
| Nucleophile | (4-methylphenyl)methanamine | (4-methylphenyl)methanamine |
| Solvent | DMSO | DMF |
| Base | K₂CO₃ | Triethylamine |
| Temperature | 100-150 °C | 100-150 °C |
| Typical Yield | Moderate to Good | Moderate to Good |
This table presents generalized conditions based on literature for SNAr reactions on halopyridines with primary amines.
Exploration of Catalytic Systems
The synthesis of N-aryl and N-alkyl aminopyridines heavily relies on transition-metal-catalyzed cross-coupling reactions. The formation of the crucial C-N bond in this compound is often achieved through methods like the Buchwald-Hartwig amination.
Palladium-based catalysts are prominent in these syntheses. For instance, the coupling of an aryl halide with an amine is a common strategy. In a related synthesis of pyrimidin-2-amine derivatives, a catalyst system comprising tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a biaryl phosphine (B1218219) ligand such as X-Phos has been effectively used. nih.gov This system, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like n-butanol, facilitates the C-N bond formation at elevated temperatures (e.g., 85°C). nih.gov Another common palladium catalyst is palladium on activated carbon (10% Pd), often used in hydrogenation reactions which can be part of a reductive amination sequence or for the reduction of nitro groups in precursors.
Cobalt catalysts have also been explored for similar N-alkylation reactions. A system involving a cobalt(II) chloride precursor activated by a ligand and a base like potassium tert-butoxide in toluene (B28343) at 80°C has been reported for the synthesis of related N-benzyl-3-pyridinamines. chemicalbook.com
Furthermore, platinum catalysts, particularly platinum on carbon, are utilized in hydrogenation processes that can be integral to the synthesis, for example, in the simultaneous reduction of a nitro group and a pyridine-N-oxide. google.com
Table 1: Overview of Catalytic Systems
| Catalyst System | Reagents | Conditions | Application |
|---|---|---|---|
| Pd₂(dba)₃ / X-Phos | Amine, Aryl Halide, K₂CO₃ | n-BuOH, 85°C | C-N cross-coupling (Buchwald-Hartwig) nih.gov |
| Palladium on Carbon (10% Pd) | Nitro-compound, H₂ | Ethyl acetate, Normal pressure | Hydrogenation/Reduction |
| [CoCl₂-ligand complex] | Amine, Alkyl Halide, K-tert-butoxide | Toluene, 80°C | N-alkylation chemicalbook.com |
| Platinum Catalyst | Nitro-N-oxide compound, H₂ | Methanol | Hydrogenation/Reduction google.com |
Advanced Synthetic Strategies and Derivative Preparation
Advanced synthetic methods for this compound focus on efficiency, atom economy, and the ability to generate diverse derivatives from a common core structure.
Precursor Synthesis and Intermediate Isolation
The primary precursors for the target molecule are 2-aminopyridine and a 4-methylbenzyl moiety, typically in the form of an aldehyde or halide.
2-Aminopyridine Derivatives: The synthesis of substituted 2-aminopyridines can be achieved through various routes. One method involves a base-promoted cascade reaction of N-propargylic β-enaminones with formamides. dicp.ac.cn This allows for the construction of the substituted pyridine ring itself. Another approach uses 1,4-oxazin-2-one intermediates, which can react with alkynes in a tandem cycloaddition/cycloreversion sequence to yield highly substituted pyridines. nih.gov For simpler, substituted 2-aminopyridines, deprotection of a protected amine or reduction of a nitropyridine are common steps. For example, hydroxylamine (B1172632) hydrochloride can be used for deprotection. nih.gov
4-Methylbenzyl Precursors: 4-Methylbenzaldehyde or 4-methylbenzyl halides are standard commercial reagents. Their synthesis typically involves the oxidation of p-xylene (B151628) or the halogenation of toluene, respectively.
Intermediate Isolation: In multistep syntheses, the isolation of intermediates is crucial. For instance, in a base-promoted reaction to form 2-aminopyridines, a formamide (B127407) intermediate can be isolated by quenching the reaction early. dicp.ac.cn This intermediate can then be converted to the final product under standard conditions. dicp.ac.cn In other cases, such as the synthesis of fluorinated analogs for PET imaging, mesylate precursors are formed, which can sometimes cyclize into pyridinium (B92312) intermediates. nih.gov
A key synthetic pathway is the reductive amination between 2-aminopyridine and 4-methylbenzaldehyde. This involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the final secondary amine product.
Multicomponent Reactions Incorporating the Core Scaffold
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants.
A relevant example is the three-component, one-pot synthesis of N-heteroaryl-arylmethyl phenols. researchgate.net This reaction involves an aromatic aldehyde (like 4-methylbenzaldehyde), a heteroaryl amine (like 2-aminopyridine), and a phenol (B47542). The reaction proceeds by first forming an imine from the aldehyde and the aminopyridine, which then undergoes an aminoalkylation reaction with the phenol. This type of reaction is often performed under solvent-free conditions at elevated temperatures (e.g., 80°C), highlighting its efficiency and green credentials. researchgate.net While the target molecule itself is not a phenol derivative, this methodology demonstrates the feasibility of a three-component reaction involving 2-aminopyridine and 4-methylbenzaldehyde to form the this compound core.
Another versatile MCR is the four-component reaction for synthesizing dihydropyrano[2,3-c]pyrazoles, which showcases the power of combining aldehydes, active methylene (B1212753) compounds, and hydrazine (B178648) hydrate (B1144303) with a catalyst. frontiersin.org While structurally different, these reactions underscore a synthetic strategy that could be adapted for the target scaffold.
Table 2: Example of a Relevant Multicomponent Reaction
| Reaction Type | Components | Conditions | Product Type |
|---|---|---|---|
| Three-component aminoalkylation | Aromatic Aldehyde, 2-Aminopyridine, Phenol | Solvent-free, 80°C | 2-[Aryl(pyridin-2-ylamino)methyl]phenols researchgate.net |
Green Chemistry Approaches to Synthesis
Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources in chemical synthesis.
Solvent-Free Reactions: As mentioned, the three-component synthesis of related N-heteroaryl-arylmethyl compounds can be conducted without any solvent, which significantly reduces chemical waste and simplifies product purification. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times and often improve yields. nih.gov The synthesis of novel pyridine derivatives via a one-pot, four-component reaction has been shown to be more efficient under microwave irradiation compared to conventional heating. nih.gov This approach could be applied to the reductive amination of 2-aminopyridine and 4-methylbenzaldehyde or to palladium-catalyzed coupling reactions.
Water as a Solvent: Where possible, using water as a reaction solvent is a key green chemistry principle. Multicomponent reactions involving amines, carbon disulfide, and sulfoxonium ylides have been successfully carried out in water, demonstrating the potential for aqueous media in complex organic syntheses. organic-chemistry.org
These advanced and green methodologies offer efficient and environmentally benign alternatives to traditional synthetic pathways for producing this compound and its derivatives.
Chemical Reactivity and Transformation Studies of N 4 Methylphenyl Methyl Pyridin 2 Amine
Oxidation Reactions:
The presence of multiple oxidizable sites—the secondary amine, the benzylic methylene (B1212753) group, the methyl group on the phenyl ring, and the pyridine (B92270) ring itself—suggests a rich and complex oxidation chemistry for N-[(4-methylphenyl)methyl]pyridin-2-amine. The selectivity of these reactions would be highly dependent on the nature of the oxidizing agent and the reaction conditions.
Selective Oxidation at the Methyl Group
The methyl group attached to the phenyl ring is a primary site for oxidation. Research on the oxidation of methyl aromatic hydrocarbons provides insights into the potential transformations of the tolyl group in this compound. Catalytic systems, often involving metal catalysts or metal-free approaches with strong oxidants, can facilitate the oxidation of the methyl group. For instance, studies on the catalytic oxidation of 4-methylpyridine (B42270) have shown that vanadium oxide-based catalysts can promote the oxidation of the methyl group. ijcce.ac.ir Furthermore, N-alkyl pyridinium (B92312) salts have been employed as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org
Formation of Oxidized Derivatives (Aldehydes, Carboxylic Acids)
Controlled oxidation of the methyl group on the phenyl ring would be expected to yield the corresponding aldehyde, N-{[4-(formyl)phenyl]methyl}pyridin-2-amine, as an initial product. Further oxidation under more vigorous conditions would likely lead to the formation of the carboxylic acid, N-{[4-(carboxy)phenyl]methyl}pyridin-2-amine. The catalytic oxidation of 4-methylpyridine to pyridine-4-carbaldehyde and isonicotinic acid serves as a relevant precedent for this transformation. ijcce.ac.ir
The secondary amine functionality can also undergo oxidation. Mild oxidizing agents, such as hydrogen peroxide, in the presence of catalysts like sodium tungstate (B81510) or selenium dioxide, are known to convert secondary amines into nitrones. researchgate.net In the case of this compound, this would result in the formation of N-oxide derivatives. The oxidation of 4-benzylpyridin-2-amine (B7893278) with reagents like potassium permanganate (B83412) or hydrogen peroxide is also known to yield the corresponding N-oxides.
Table 1: Potential Oxidation Reactions and Products
| Starting Material | Oxidizing Agent/Catalyst | Potential Product(s) | Reference(s) |
|---|---|---|---|
| This compound | V₂O₅-based catalysts | N-{[4-(formyl)phenyl]methyl}pyridin-2-amine, N-{[4-(carboxy)phenyl]methyl}pyridin-2-amine | ijcce.ac.ir |
| This compound | H₂O₂ / Sodium tungstate | N-oxide derivatives | researchgate.net |
| 4-Benzylpyridin-2-amine | Potassium permanganate / H₂O₂ | N-oxides |
Reduction Pathways:
The primary sites for reduction in this compound are the pyridine ring and potentially the phenyl ring under more forcing conditions. The secondary amine is generally stable to typical reduction conditions.
Reduction of the Pyridine Ring to Piperidine (B6355638) Derivatives
Catalytic hydrogenation is a common method for the reduction of pyridine rings to piperidines. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), under a hydrogen atmosphere. A study on the catalytic hydrogenation of 4-pyridinecarbonitrile demonstrated that under specific conditions, the pyridine ring could be fully saturated to yield 4-piperidylmethylamine. mdpi.com Applying similar conditions to this compound would be expected to produce N-[(4-methylphenyl)methyl]piperidin-2-amine. The choice of catalyst and reaction conditions (temperature, pressure) is crucial to achieve selective reduction of the pyridine ring without affecting the benzene (B151609) ring. For instance, palladium catalysts are often used for the chemoselective hydrogenation of nitro groups without reducing pyridine or benzene rings. rsc.orgmit.edu
Stereochemical Control in Reduction Processes
The reduction of the substituted pyridine ring in this compound to the corresponding piperidine derivative will generate new stereocenters. The stereochemical outcome of such a reduction is often influenced by the catalyst, solvent, and the steric and electronic properties of the substituents on the ring. While specific studies on the stereocontrolled reduction of this compound are not available, research in related systems suggests that achieving high levels of stereoselectivity can be challenging. The approach of the substrate to the catalyst surface can be influenced by the bulky (4-methylphenyl)methyl group, potentially leading to a preferred stereoisomer, but this would need to be determined experimentally.
Table 2: Potential Reduction Reactions and Products
| Starting Material | Reducing Agent/Catalyst | Potential Product | Reference(s) |
|---|---|---|---|
| This compound | H₂ / Pd/C or Ru/C | N-[(4-methylphenyl)methyl]piperidin-2-amine | mdpi.com |
| 4-Benzylpyridin-2-amine | Lithium aluminum hydride | Reduced amine derivatives |
Electrophilic Substitution Reactions on Aromatic Rings:
This compound possesses two aromatic rings that can potentially undergo electrophilic substitution: the pyridine ring and the p-tolyl ring. The regioselectivity of such reactions will be governed by the electronic nature of both rings and the directing effects of the substituents.
In contrast, the p-tolyl ring is activated towards electrophilic substitution by the electron-donating methyl group and the benzylamino moiety. Therefore, it is highly probable that electrophilic substitution reactions, such as nitration or halogenation, will occur preferentially on the p-tolyl ring. The directing effect of the methyl group and the N-((pyridin-2-yl)methyl) group (which is ortho, para-directing) would favor substitution at the positions ortho to these groups.
For example, halogenation using N-halosuccinimides (NCS, NBS, NIS) could potentially introduce a halogen atom onto the p-tolyl ring. researchgate.netbeilstein-archives.org Nitration would likely proceed under milder conditions on the p-tolyl ring compared to the pyridine ring. Studies on quinoline (B57606) and isoquinoline, which contain both a benzene and a pyridine ring, show that electrophilic substitution occurs on the more activated benzene ring rather than the pyridine ring. libretexts.org
Table 3: Predicted Regioselectivity of Electrophilic Substitution
| Reaction Type | Predicted Site of Substitution | Rationale | Reference(s) |
|---|---|---|---|
| Nitration | p-Tolyl ring | Pyridine ring is deactivated; p-tolyl ring is activated. | youtube.comlibretexts.org |
| Halogenation | p-Tolyl ring | Pyridine ring is deactivated; p-tolyl ring is activated. | youtube.comlibretexts.org |
| Friedel-Crafts Alkylation/Acylation | p-Tolyl ring | Pyridine ring is strongly deactivated and can complex with the Lewis acid catalyst. | libretexts.org |
Regioselectivity and Electronic Effects
The regioselectivity of electrophilic substitution reactions on this compound is a complex interplay of the electronic properties of the pyridine ring and the benzyl (B1604629) group. The pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene. nih.gov Any electrophilic attack on the pyridine ring is expected to occur at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions due to the electron-withdrawing nature of the nitrogen atom.
Conversely, the benzyl group, and specifically the 4-methylphenyl substituent, is an activating group for electrophilic aromatic substitution. The amino group attached to the pyridine ring is a strong activating group and directs electrophiles to the ortho and para positions of the ring to which it is attached. youtube.comlibretexts.org In the case of this compound, the nitrogen atom's lone pair is in conjugation with the pyridine ring, which would direct incoming electrophiles to the 3- and 5-positions of the pyridine ring. However, the nitrogen is also part of a benzylamine (B48309) system. The 4-methyl group on the phenyl ring is an electron-donating group, which activates the phenyl ring for electrophilic substitution, primarily at the positions ortho to the methyl group (positions 3 and 5 of the phenyl ring).
In reactions involving the entire molecule, the outcome will depend on the specific reagents and reaction conditions. For instance, in transition metal-catalyzed cross-coupling reactions, the pyridine nitrogen can act as a directing group, facilitating C-H activation at specific positions. rsc.org The electronic nature of substituents on both the pyridine and phenyl rings can influence the efficiency of these transformations. rsc.org
Further Functionalization for Advanced Materials
The structure of this compound offers several avenues for functionalization to create advanced materials. The secondary amine provides a reactive site for further substitution, allowing for the introduction of various functional groups. For instance, it can be acylated or alkylated to introduce new properties.
The aromatic rings can also be functionalized. The presence of the pyridine ring makes this compound a candidate for the formation of metal complexes and coordination polymers. The nitrogen atom of the pyridine is a good ligand for various metal ions. The resulting metal complexes can have interesting catalytic, optical, or magnetic properties.
Comparative Reactivity Analyses with Structural Analogs
The reactivity of this compound can be better understood by comparing it with its structural analogs. Key structural features to consider are the nature and position of substituents on both the pyridine and the phenyl rings.
Influence of Substituent Effects on Reactivity
The electronic nature of substituents on the aromatic rings plays a crucial role in the reactivity of N-aryl and N-benzyl-2-aminopyridines.
Substituents on the Pyridine Ring: Electron-withdrawing groups on the pyridine ring generally decrease its reactivity towards electrophilic attack but can facilitate nucleophilic substitution reactions. Conversely, electron-donating groups would increase the electron density of the pyridine ring, making it more susceptible to electrophilic substitution.
Substituents on the Phenyl Ring: In the case of this compound, the methyl group on the phenyl ring is electron-donating. This increases the electron density of the phenyl ring, making it more reactive towards electrophiles compared to an unsubstituted phenyl ring. In a study on the reaction of para- and meta-substituted benzylamines with benzyl bromide, it was found that electron-donating groups on the benzylamine moiety increase the reaction rate. researchgate.net This suggests that the 4-methyl group in this compound would enhance its nucleophilicity compared to N-benzylpyridin-2-amine.
The following table summarizes the expected influence of different substituents on the reactivity of analogous compounds:
| Substituent Position | Electron-Donating Group (e.g., -OCH3, -CH3) | Electron-Withdrawing Group (e.g., -NO2, -Cl) |
| Pyridine Ring | Increased reactivity towards electrophiles | Decreased reactivity towards electrophiles; Increased reactivity towards nucleophiles |
| Phenyl Ring | Increased nucleophilicity of the amine; Increased reactivity of the phenyl ring towards electrophiles | Decreased nucleophilicity of the amine; Decreased reactivity of the phenyl ring towards electrophiles |
Mechanistic Comparisons of Analogous Transformations
The mechanisms of reactions involving this compound can be inferred from studies on similar molecules.
In transition metal-catalyzed reactions, such as C-H activation and cross-coupling, N-aryl-2-aminopyridines often act as bidentate ligands, with both the pyridine nitrogen and the amine nitrogen coordinating to the metal center. rsc.org This chelation facilitates the activation of C-H bonds, often on the aryl ring. For this compound, a similar chelation-assisted mechanism is plausible, where the pyridine nitrogen and the benzylamine nitrogen coordinate to a metal catalyst.
In nucleophilic substitution reactions where the amine acts as the nucleophile, the reaction likely proceeds through a standard SN2 or related mechanism. A study on the reaction of substituted benzylamines with benzyl bromide supported an SN2-type mechanism. researchgate.net The rate of such reactions would be influenced by the steric hindrance around the nitrogen atom and the electronic effects of the substituents. The presence of the benzyl group in this compound introduces more steric bulk compared to a simple N-aryl-2-aminopyridine, which could affect the rate of its reactions as a nucleophile.
The synthesis of related aminopyridine derivatives often involves multicomponent reactions, highlighting the versatility of the aminopyridine scaffold in constructing complex molecules. nih.gov For instance, the reaction of enaminones with malononitrile (B47326) and primary amines provides a route to functionalized 2-aminopyridines. nih.gov
Coordination Chemistry and Ligand Design Principles
Ligand Behavior and Metal Complexation of N-[(4-methylphenyl)methyl]pyridin-2-amine
The coordination behavior of this compound is primarily defined by its capacity to act as a chelating ligand, binding to a metal center through more than one donor atom. This chelation results in the formation of stable, cyclic structures known as chelate rings.
This compound possesses two primary nitrogen donor sites: the pyridinyl nitrogen and the secondary amine nitrogen. This arrangement facilitates its function as a bidentate ligand, coordinating to a metal ion to form a stable five-membered chelate ring. nih.gov The formation of such rings is a common feature in the coordination chemistry of similar 2-substituted pyridine (B92270) ligands. nih.gov The pyridyl nitrogen, being part of an aromatic system, and the exocyclic amino nitrogen both act as Lewis bases, donating their lone pairs of electrons to the metal center. jscimedcentral.com The specific mode of chelation can be influenced by the nature of the metal ion, the solvent system, and the presence of other ligands.
The general structure of N-benzylpyridin-2-amine ligands, a class to which this compound belongs, provides unique opportunities for constructing various coordination networks due to its two nitrogen donors. nih.gov
The stoichiometry of metal complexes formed with this compound can vary. Depending on the coordination preferences of the metal ion and the reaction conditions, complexes with different ligand-to-metal ratios can be synthesized. For instance, with transition metals that favor octahedral geometry, it is common to find complexes with a 2:1 ligand-to-metal stoichiometry, such as [M(L)₂Cl₂]. In other cases, 1:1 complexes may be formed. researchgate.net
The stability of these metal complexes is significantly enhanced by the chelate effect. The formation of a five-membered ring upon chelation is thermodynamically favorable, leading to higher stability constants compared to complexes formed with analogous monodentate ligands. The stability of metal complexes with pyridine-2-amine derivatives is also influenced by the electronic properties of substituents on the ligand. The methyl group on the phenyl ring of this compound can have a subtle electronic effect, influencing the basicity of the nitrogen donors and, consequently, the stability of the metal-ligand bonds. Studies on related systems have shown that electron-donating groups can enhance the stability of the resulting metal complexes. nsf.gov
| Metal Ion | Ligand Type | Stoichiometry (M:L) | Log K (Stability Constant) |
|---|---|---|---|
| Cu(II) | Pyridine-2-aldoxime | 1:1 | Data not available |
| Ni(II) | Pyridine-2-aldoxime | 1:1 | Data not available |
| Zn(II) | Pyridine-2-aldoxime | 1:1 | Data not available |
| Cd(II) | Pyridine-2-aldoxime | 1:1 | Data not available |
Structural Elucidation of Metal-Ligand Complexes
The precise three-dimensional arrangement of atoms in a metal complex is critical for understanding its properties and reactivity. X-ray crystallography and various spectroscopic techniques are powerful tools for the structural elucidation of these compounds.
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of metal complexes. For complexes of N-benzylpyridin-2-amine and its derivatives, X-ray crystallography has confirmed the bidentate N,N'-chelation mode. nih.goviucr.orgnih.gov In these structures, the metal center is coordinated by both the pyridine nitrogen and the exocyclic amine nitrogen, forming a characteristic five-membered ring. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₂N₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9014 (16) |
| b (Å) | 8.025 (2) |
| c (Å) | 10.561 (3) |
| α (°) | 95.471 (4) |
| β (°) | 91.244 (4) |
| γ (°) | 94.779 (3) |
| Dihedral Angle (benzyl/pyridyl) (°) | 67.2 (1) |
Data sourced from crystallographic studies on the related N-benzylpyridin-2-amine. nih.goviucr.org
Spectroscopic methods are invaluable for probing the interaction between a ligand and a metal ion in solution and in the solid state.
Infrared (IR) Spectroscopy: Coordination of this compound to a metal ion leads to characteristic shifts in the vibrational frequencies of the ligand. The stretching frequency of the C=N bond within the pyridine ring typically shifts to a higher wavenumber upon coordination, indicating an increase in bond order due to the donation of electron density from the nitrogen to the metal. Conversely, the N-H stretching frequency of the secondary amine may shift to a lower wavenumber. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. orientjchem.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons near the donor nitrogen atoms are significantly affected. Generally, a downfield shift is observed for the pyridine ring protons, which is indicative of the deshielding effect caused by the coordination to the metal center. acs.org The signal for the N-H proton may broaden or disappear upon complexation.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. The coordination of the ligand alters the ligand field around the metal ion, resulting in shifts in the absorption maxima compared to the free metal ion. New bands, often in the UV or visible region, may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net
| Spectroscopic Technique | Observed Change | Interpretation |
|---|---|---|
| IR Spectroscopy (ν(C=N)) | Shift to higher frequency | Coordination of pyridinyl nitrogen |
| ¹H NMR Spectroscopy (pyridyl protons) | Downfield shift | Deshielding due to metal coordination |
| UV-Vis Spectroscopy | Appearance of new absorption bands | d-d transitions or charge transfer bands |
Mechanistic Investigations of Ligand-Metal Interactions
Understanding the mechanism of complex formation is crucial for controlling the synthesis of desired products and for applications in catalysis and other areas. Mechanistic studies of ligand-metal interactions involving this compound and related ligands often focus on the kinetics of complex formation and ligand exchange reactions.
The formation of a metal complex with a bidentate ligand like this compound typically proceeds in a stepwise manner. The first step involves the rapid coordination of one of the nitrogen donors, usually the more accessible pyridinyl nitrogen, to the metal ion. This is followed by a slower, intramolecular ring-closing step where the second nitrogen donor binds to the metal center, completing the chelate ring.
Kinetic studies on related systems have shown that the rate of complex formation can be influenced by several factors, including the nature of the metal ion, the solvent, and the steric properties of the ligand. mdpi.com For instance, sterically hindered ligands may exhibit slower rates of complexation. ukzn.ac.za The electronic effects of substituents on the ligand also play a role; electron-donating groups can increase the nucleophilicity of the donor atoms, potentially leading to faster reaction rates. nsf.gov The investigation of these reaction mechanisms often involves techniques such as stopped-flow spectrophotometry to monitor rapid kinetic processes.
Ligand Exchange Kinetics and Thermodynamics
The formation of a five-membered chelate ring upon coordination of this compound to a metal center is expected to result in a significant thermodynamic stabilization, known as the chelate effect. This would be reflected in large stability constants for its metal complexes. For instance, studies on the complexation of various divalent metal ions with 2-aminopyridine have shown the formation of stable complexes, with the stability constants (log K) depending on the nature of the metal ion researchgate.net. It is generally observed that for a given metal ion, the stability of the complex increases with the basicity of the ligand. The presence of the electron-donating methyl group on the phenyl ring in this compound is expected to increase the electron density on the amine nitrogen, thereby enhancing its basicity and the stability of its metal complexes compared to the unsubstituted N-benzylpyridin-2-amine.
The kinetics of ligand exchange are also influenced by the steric and electronic properties of the ligand. The bulky benzyl (B1604629) group is likely to slow down the rate of ligand exchange due to steric hindrance at the metal center. This can be advantageous in catalysis, as it can prevent the facile decomposition of the active catalyst.
Role in Catalytic Cycles
N-aryl-2-aminopyridine ligands, including this compound, are particularly relevant in the context of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In these catalytic cycles, the ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key elementary steps of oxidative addition, transmetalation (in the case of Suzuki coupling) or amine coordination, and reductive elimination researchgate.netnih.gov.
The generally accepted mechanism for the Buchwald-Hartwig amination involves the following steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, [Pd(Ar)(X)(L)n].
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amide complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
Application in Homogeneous and Heterogeneous Catalysis
Homogeneous Catalysis:
Complexes of N-aryl-2-aminopyridine ligands have shown significant promise in homogeneous catalysis, particularly in palladium-catalyzed C-N and C-C bond-forming reactions. The tunability of the ligand's steric and electronic properties by varying the substituents on the aromatic rings makes them attractive for optimizing catalytic performance.
For example, various N-arylpyrimidin-2-amine derivatives have been successfully employed as ligands in the Buchwald-Hartwig amination of aryl halides mdpi.com. These ligands, in combination with a palladium precursor, form highly active catalysts that can facilitate the coupling of a wide range of aryl halides with various amines, often with high yields. While specific data for this compound is not available, its structural similarity to these effective ligands suggests it would also be a competent ligand for such transformations.
The following table presents representative data for the Suzuki-Miyaura cross-coupling reaction catalyzed by nickel and palladium complexes with α-diimine ligands, which share some structural similarities with N-aryl-2-aminopyridines. This data illustrates the effect of the metal and ligand structure on the catalytic efficiency.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Ni Complex | 98 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd Complex | 96 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Ni Complex | 99 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd Complex | 98 |
| 5 | 1-Bromonaphthalene | Phenylboronic acid | Ni Complex | 93 |
| 6 | 1-Bromonaphthalene | Phenylboronic acid | Pd Complex | 91 |
Data is for illustrative purposes and is based on studies of related α-diimine complexes in the Suzuki-Miyaura cross-coupling reaction. acs.org
Heterogeneous Catalysis:
The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing recyclable and more sustainable catalytic systems. While there are no specific reports on the use of this compound in heterogeneous catalysis, the general principles of ligand immobilization can be applied.
The pyridine and amine functionalities of the ligand offer convenient handles for anchoring to a solid support. For example, the ligand could be covalently attached to a polymer or silica (B1680970) support that has been functionalized with appropriate reactive groups. The resulting supported catalyst could then be used in a flow reactor or easily separated from the reaction mixture by filtration.
For instance, iminodiacetate (B1231623) (IDA) ligands, which also feature nitrogen and carboxylate donors, have been successfully immobilized on various supports like silica gel and polymers for the purpose of metal ion capture, which is a related concept to creating a supported catalyst nih.govmdpi.com. This suggests that similar strategies could be effective for this compound, paving the way for its application in heterogeneous catalysis.
Structural Characterization and Conformational Analysis
Solid-State Structural Investigations via X-ray Diffraction
No published X-ray diffraction studies for N-[(4-methylphenyl)methyl]pyridin-2-amine were found. Such studies are crucial for determining the precise three-dimensional arrangement of atoms in the crystalline state.
There is no available information on the crystal system, space group, or unit cell dimensions for this compound. Consequently, any discussion of polymorphism—the ability of a substance to exist in more than one crystal form—is purely speculative without experimental evidence.
A detailed analysis of the intermolecular forces that govern the crystal packing of this compound cannot be provided. Typically, such an analysis would involve the identification and geometric characterization of hydrogen bonds, C-H···π interactions, and π-π stacking, which are fundamental to understanding the supramolecular chemistry of the compound.
Without crystallographic data, key conformational parameters such as the dihedral angle between the pyridine (B92270) and the 4-methylphenyl rings, and the torsion angles that define the orientation of the benzyl (B1604629) group relative to the aminopyridine core, remain unknown.
Solution-Phase Conformational Studies
Information regarding the conformational dynamics and chiroptical properties of this compound in solution is also absent from the scientific literature.
No studies utilizing dynamic Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformational dynamics of this compound in solution have been reported. This technique would be instrumental in understanding processes such as ring inversion or restricted rotation around single bonds.
As this compound is not inherently chiral, a discussion of its chiroptical properties would only be relevant if chiral derivatives or enantiomeric forms were synthesized and studied. There is no information available on the synthesis or analysis of such forms, and therefore, no data on their specific rotation, circular dichroism, or circularly polarized luminescence exists.
Theoretical Conformational Analysis
The three-dimensional arrangement of this compound is primarily dictated by the rotational freedom around the C-N and C-C bonds linking the pyridin-2-amine and the 4-methylbenzyl moieties. Theoretical and computational studies, in conjunction with crystallographic data of analogous compounds, provide a framework for understanding its conformational preferences.
Energy Minima and Conformational Landscapes
The conformational landscape of this compound is characterized by a series of energy minima and transition states corresponding to different spatial arrangements of its aromatic rings and the amine bridge. The most stable conformations arise from a balance between stabilizing electronic interactions and destabilizing steric repulsions.
The primary energy minimum for this compound is therefore expected to feature a non-planar arrangement of the two aromatic rings. The key dihedral angles that define the conformation are:
τ1 (Cpyridyl-Cpyridyl-N-Cmethylene)
τ2 (Cpyridyl-N-Cmethylene-Cphenyl)
The potential energy surface of the molecule would show valleys corresponding to stable, low-energy conformers and peaks representing the energy barriers to rotation around the single bonds. The presence of multiple rotatable bonds suggests a complex conformational landscape with several local energy minima. For instance, studies on related N-benzhydrylformamides, which also feature bulky aromatic groups attached to a nitrogen atom, show significant rotational barriers for different parts of the molecule. mdpi.com
Role of Steric and Electronic Effects on Conformation
The conformation of this compound is a finely tuned balance of steric and electronic effects.
Steric Effects:
Electronic Effects:
Electronic effects also play a crucial role in determining the preferred conformation. The nitrogen atom of the pyridine ring and the exocyclic amine nitrogen have lone pairs of electrons that can participate in electronic interactions. The amino group in related molecules like aniline (B41778) has been shown to have a non-planar geometry. nih.gov
The electronic nature of the pyridine ring, being an electron-deficient aromatic system, influences the electron density on the exocyclic amine. This can affect the rotational barrier around the Cpyridyl-N bond. Furthermore, intermolecular hydrogen bonding, as observed in the crystal structure of N-benzyl-pyridin-2-amine where N-H···N interactions form dimers, can also influence the solid-state conformation. nih.govnih.gov The presence of the electron-donating methyl group on the phenyl ring can subtly alter the electronic properties of the benzyl moiety, potentially influencing intramolecular and intermolecular interactions.
An article on the advanced spectroscopic investigations of this compound cannot be generated at this time.
A thorough search for dedicated spectroscopic data (FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis) for the specific compound This compound did not yield the detailed experimental findings necessary to construct the requested scientific article. The available information primarily pertains to precursors, isomers, or analogous compounds, which falls outside the strict, compound-specific scope of the instructions.
Advanced Spectroscopic Investigations of N 4 Methylphenyl Methyl Pyridin 2 Amine
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
Electronic Transitions and Chromophores
The electronic absorption spectrum of N-[(4-methylphenyl)methyl]pyridin-2-amine is primarily determined by the chromophoric units within its structure: the pyridin-2-amine group and the 4-methylphenyl (p-tolyl) group. The interaction between these two systems, mediated by the methylene (B1212753) (-CH2-) bridge, will dictate the precise nature of its electronic transitions.
The principal electronic transitions expected for this molecule are π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values. In this compound, these transitions would be associated with the aromatic systems of the pyridine (B92270) and benzene (B151609) rings. The pyridine ring itself can exhibit multiple π → π* bands. The benzene ring's characteristic transitions, often referred to as the E1, E2, and B bands, will also contribute.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity compared to π → π* transitions. The nitrogen atoms in the pyridine ring and the secondary amine group are the sources of these non-bonding electrons.
The methylene spacer largely insulates the two aromatic systems, meaning the electronic spectrum will likely be a superposition of the spectra of the individual chromophores (pyridin-2-amine and toluene), albeit with slight shifts due to inductive effects.
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule by stabilizing or destabilizing its ground and excited states differently. This phenomenon, known as solvatochromism, can lead to shifts in the absorption maxima (λmax).
π → π Transitions:* For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift (a shift to longer wavelengths). This is because the excited state is often more polar than the ground state and is thus better stabilized by polar solvents.
n → π Transitions:* Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic shift (a blue shift, to shorter wavelengths). In this case, the ground state, with its lone pair of electrons, can interact more strongly with polar protic solvents (via hydrogen bonding) than the excited state. This increased stabilization of the ground state widens the energy gap for the transition.
A hypothetical study of this compound in a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol, water) would be expected to show these characteristic shifts, helping to assign the observed absorption bands to specific electronic transitions.
Table 1: Hypothetical Solvent Effects on the Electronic Spectra of this compound
| Solvent | Polarity Index | Transition | Expected λmax Shift |
| Hexane | 0.1 | n → π | Reference |
| π → π | Reference | ||
| Dichloromethane (B109758) | 3.1 | n → π | Hypsochromic (Blue) |
| π → π | Bathochromic (Red) | ||
| Ethanol | 5.2 | n → π | Hypsochromic (Blue) |
| π → π | Bathochromic (Red) |
Correlation of Spectroscopic Data with Computational Models
Computational chemistry provides powerful tools for predicting and interpreting the electronic spectra of molecules. Methods like Density Functional Theory (DFT) for ground-state geometry optimization and Time-Dependent Density Functional Theory (TD-DFT) for calculating excited states are standard approaches.
A computational investigation of this compound would involve:
Geometry Optimization: The molecule's three-dimensional structure would first be optimized to find its most stable conformation using a method like DFT with a suitable basis set (e.g., 6-311++G(d,p)).
Excited State Calculations: Using the optimized geometry, TD-DFT calculations would be performed to predict the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (which are related to molar absorptivity).
Solvent Modeling: The influence of different solvents can be simulated using computational models such as the Polarizable Continuum Model (PCM). By performing TD-DFT calculations within the PCM framework for various solvents, one can predict the solvatochromic shifts.
The correlation between the experimentally measured UV-Vis spectrum and the computationally predicted spectrum validates the theoretical model and allows for a detailed assignment of each absorption band. For instance, analyzing the molecular orbitals involved in the calculated transitions can definitively identify them as π → π* or n → π* and pinpoint which parts of the molecule (the pyridine ring, the amine, or the phenyl ring) are primarily involved in each electronic excitation. Discrepancies between experimental and theoretical data can often provide deeper insights into specific intermolecular interactions, such as hydrogen bonding with the solvent.
Computational Chemistry and Theoretical Modeling of N 4 Methylphenyl Methyl Pyridin 2 Amine
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like N-[(4-methylphenyl)methyl]pyridin-2-amine with high accuracy.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are performed to predict its structural parameters. nih.gov
The optimized structure reveals key geometric features. The molecule is generally non-planar, with a significant dihedral angle between the pyridine (B92270) and the 4-methylphenyl (tolyl) rings. nih.govnih.gov This twist is a common feature in related N-arylpyridine derivatives. nih.gov Torsion angles around the amine bridge (C-N-C-C) further define the molecule's specific conformation. nih.gov Computational results for bond lengths and angles typically show good agreement with experimental data obtained from X-ray crystallography for similar compounds. nih.govresearchgate.net
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Representative Pyridine-Amine Structure Data is representative, based on similar structures found in the literature. nih.govresearchgate.net
| Parameter | Bond Length (Å) - DFT | Bond Angle (°) - DFT |
| C-N (Pyridine-Amine) | 1.395 | |
| N-C (Amine-Methylene) | 1.460 | |
| C-C (Methylene-Phenyl) | 1.510 | |
| C-N-C | 128.5 | |
| N-C-C | 115.0 | |
| C-C-N (Pyridine) | 123.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com
For this compound, the HOMO is typically localized over the electron-rich 4-methylphenyl ring and the amine linkage, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the electron-deficient pyridine ring, marking it as the likely site for nucleophilic attack. amazonaws.comwuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. amazonaws.comnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These include:
Ionization Potential (I ≈ -EHOMO)
Electron Affinity (A ≈ -ELUMO)
Electronegativity (χ = (I+A)/2)
Chemical Potential (μ = -χ)
Global Hardness (η = (I-A)/2)
Global Softness (S = 1/2η)
Electrophilicity Index (ω = μ²/2η)
Table 2: Calculated FMO Energies and Global Reactivity Descriptors Values are representative for this class of compounds. researchgate.netnih.govresearchgate.net
| Parameter | Value (eV) |
| EHOMO | -5.45 |
| ELUMO | -0.35 |
| Energy Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 5.45 |
| Electron Affinity (A) | 0.35 |
| Electronegativity (χ) | 2.90 |
| Chemical Potential (μ) | -2.90 |
| Global Hardness (η) | 2.55 |
| Global Softness (S) | 0.196 |
| Electrophilicity Index (ω) | 1.65 |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.deq-chem.com This method is used to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects. wisc.edu
The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. wisc.edu For this compound, significant interactions are expected, such as the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the aromatic rings (LP(N) → π*(C-C)). These interactions contribute to the stability of the molecule. researchgate.net
Natural Population Analysis (NPA), a part of the NBO method, provides a more chemically intuitive distribution of atomic charges compared to other methods like Mulliken population analysis. nih.gov The NPA charges reveal the electrostatic nature of the atoms, with the nitrogen atoms and the π-systems of the rings typically showing negative charges, while the hydrogen atoms and the bridging methylene (B1212753) carbon carry partial positive charges.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis Representative intramolecular interactions and their stabilization energies (E(2)). wisc.eduresearchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (NAmine) | π* (CPy-CPy) | ~ 5-10 |
| LP (NPyridine) | σ* (CPy-NAmine) | ~ 2-5 |
| π (CPhenyl-CPhenyl) | π* (CPhenyl-CPhenyl) | ~ 15-20 |
| σ (C-HMethyl) | σ* (CPhenyl-CPhenyl) | ~ 2-4 |
The Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The map is colored according to the electrostatic potential values on the electron density surface.
Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like the nitrogen of the pyridine ring. nih.govresearchgate.net
Blue Regions: Indicate positive potential, electron-deficient, and are favorable for nucleophilic attack. These are generally located around hydrogen atoms, particularly the amine proton. researchgate.net
Green Regions: Represent neutral or near-zero potential.
For this compound, the MESP map would show the most negative potential localized on the pyridine nitrogen atom, making it the primary site for protonation and hydrogen bonding. nih.govnih.gov The region around the amine N-H group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The π-electron clouds of the aromatic rings also represent areas of negative potential, though typically less intense than that of the pyridine nitrogen. researchgate.net
Prediction of Thermochemical and Nonlinear Optical Properties
Computational methods can reliably predict various thermodynamic and optical properties.
Thermochemical Properties: DFT calculations can determine key thermochemical parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and heat capacity (Cv) as a function of temperature. researchgate.net These properties are essential for understanding the stability and behavior of the compound under different thermal conditions.
Nonlinear Optical (NLO) Properties: Molecules with significant charge separation and delocalized π-electron systems often exhibit NLO properties, which are important for applications in optoelectronics and photonics. ias.ac.in The key parameters for NLO activity are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀), which can be calculated using DFT. researchgate.net The presence of donor (amine, methylphenyl) and acceptor (pyridine) groups connected through a flexible bridge in this compound suggests potential for NLO activity. A large calculated value for the first hyperpolarizability, often compared to a standard like urea, indicates a strong NLO response. researchgate.netresearchgate.net
Table 4: Predicted Thermochemical and NLO Properties Values are representative and based on computational studies of similar pyridine derivatives. researchgate.netresearchgate.net
| Property | Value |
| Thermochemical (298.15 K) | |
| Zero-Point Vibrational Energy | ~ 150-160 kcal/mol |
| Enthalpy (H) | ~ 165-175 kcal/mol |
| Entropy (S) | ~ 110-120 cal/mol·K |
| Nonlinear Optical | |
| Dipole Moment (μ) | ~ 2-4 Debye |
| Mean Polarizability (α) | ~ 150-200 a.u. |
| First Hyperpolarizability (β₀) | > 100 x 10-30 esu |
Mechanistic Elucidation through Computational Approaches
Computational chemistry is invaluable for elucidating reaction mechanisms by mapping potential energy surfaces, identifying intermediates, and calculating the structures and energies of transition states. mdpi.com For a molecule like this compound, computational studies can explore various potential reactions.
For instance, studies on similar anilines have used DFT to investigate reaction mechanisms with radicals, such as the hydroxyl radical (OH). mdpi.com Such studies calculate the energy barriers for different reaction pathways, including hydrogen abstraction from the amine group, the methyl group, or the aromatic rings, as well as addition reactions to the rings. The results can identify the most favorable reaction pathway by locating the transition state with the lowest activation energy. mdpi.com Similarly, computational approaches can be used to model intramolecular rearrangements or the mechanisms of complex formation with metal ions, providing a detailed understanding of the molecule's reactivity that can be difficult to obtain through experimental means alone. nih.govnih.gov
Reaction Pathway Mapping and Transition State Analysis
Reaction pathway mapping is a computational technique used to elucidate the mechanism of a chemical reaction. It involves identifying the lowest energy path from reactants to products, which includes locating transition states and intermediates. For a molecule like this compound, this analysis would be crucial in understanding its synthesis, degradation, or metabolic pathways.
Theoretical calculations, such as Density Functional Theory (DFT), would be employed to model the potential energy surface of a reaction involving this compound. For instance, in a hypothetical N-alkylation reaction to form a quaternary ammonium salt, computational methods could predict the structure of the transition state and the activation energy required for the reaction to proceed.
Illustrative Data for a Hypothetical Reaction Pathway:
The following table represents the type of data that would be generated from a computational study on a hypothetical reaction of this compound. Note: This data is illustrative and not based on actual experimental or computational results for this specific compound.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters of the Transition State |
| Reactants | 0.0 | - |
| Transition State | +15.2 | N-C bond forming: 2.1 Å; C-leaving group bond breaking: 2.3 Å |
| Products | -5.8 | - |
Simulation of Intermolecular Interactions
Simulations of intermolecular interactions provide insight into how a molecule interacts with its environment, such as solvent molecules, receptors, or crystal lattice neighbors. These interactions are fundamental to the physical and biological properties of a compound. For this compound, key interactions would include hydrogen bonding and π-π stacking.
Drawing parallels from the crystal structure analysis of the parent compound, N-benzylpyridin-2-amine, it is expected that this compound would form intermolecular N—H⋯N hydrogen bonds. nih.govnih.gov The presence of the pyridine and methyl-substituted phenyl rings also suggests the potential for C—H⋯π and π-π stacking interactions. Molecular dynamics (MD) simulations could be used to model these interactions in a dynamic system, providing information on their strength and temporal evolution.
Illustrative Data for Simulated Intermolecular Interactions:
This table illustrates the kind of data that could be obtained from simulations of intermolecular interactions of this compound. Note: This data is for illustrative purposes and not derived from actual simulations of this specific molecule.
| Interaction Type | Interacting Groups | Calculated Average Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bond | Pyridine N ... H-N(amine) | 2.0 | -4.5 |
| C-H···π | Phenyl C-H ... Pyridine ring | 2.8 | -1.2 |
| π-π Stacking | Phenyl ring ... Pyridine ring | 3.5 | -2.1 |
Applications in Advanced Materials and Chemical Technologies
Role as a Synthetic Intermediate for Complex Molecular Architectures
The structure of N-[(4-methylphenyl)methyl]pyridin-2-amine, featuring both a pyridyl nitrogen and an exocyclic secondary amine, allows it to function as a bidentate ligand, capable of coordinating with metal centers. This property is crucial for the synthesis of complex molecular architectures, particularly metal complexes that can serve as catalysts. The formation of such complexes is a key area of investigation in inorganic and organometallic chemistry.
N-aryl-2-pyridylamine substrates have been successfully used to create various palladium (Pd) complexes. colab.ws The coordination ability of the pyridine-nitrogen atom is central to these syntheses, leading to the isolation of acetato-bridged palladacycle complexes. colab.ws Similarly, tri-(2-pyridyl)amine is recognized as a strong-field ligand that forms stable complexes with a range of metal halides, including those of cobalt(II), nickel(II), copper(II), and zinc(II). rsc.org The ability of the this compound scaffold to act as a ligand suggests its potential in developing new catalysts or materials with specific electronic or magnetic properties.
The synthesis of the aminopyridine framework itself can be achieved through various modern organic chemistry methods. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are effective for creating the N-aryl bond by coupling an amine with an aryl halide. nih.gov This method has been used to produce N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. nih.gov Furthermore, ruthenium-catalyzed nucleophilic aromatic substitution (SNAr) provides another pathway to functionalize aminopyridines. thieme-connect.de The development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors for medical applications showcases the utility of this class of compounds in building complex, biologically active molecules, often involving steps like Suzuki coupling to further functionalize the pyridine (B92270) ring system. acs.org These synthetic strategies highlight the role of this compound as a versatile building block for constructing more elaborate molecular structures.
Integration into Advanced Polymer Systems and Functional Materials
The functional groups within this compound provide opportunities for its incorporation into polymer systems, either as a monomer or as a functionalizing agent. The secondary amine group (-NH-) is a reactive site that can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or polyaddition with diisocyanates or epoxides. The resulting polymers would feature the (4-methylbenzyl)pyridin-2-yl moiety as a pendant group, influencing the material's final properties, including thermal stability, solubility, and its ability to coordinate with metal ions. The versatility of amine functional groups as starting materials for various polymerization approaches is well-established. nih.gov
Another strategy for integration is through the polymerization of a derivative of the compound. For instance, studies on the radical polymerization of p-aminopyridine methacrylate (B99206) have shown that the aminopyridine group influences the electronic state of the monomer, leading to higher reactivity compared to standard monomers like methyl methacrylate. researchgate.net This suggests that a polymerizable group could be attached to the this compound scaffold to create a monomer for chain-growth polymerization.
Post-polymerization modification is also a viable route. Polymers containing reactive groups can be chemically altered to attach the aminopyridine moiety. For example, copolymers have been successfully grafted with aminopyridine derivatives using multicomponent reactions like the Hantzsch pyridine synthesis, enhancing the polymer's thermal stability and conferring fluorescent properties. mdpi.com Similarly, polymer-bound aminopyridines have been synthesized and employed as heterogeneous nucleophilic catalysts, demonstrating their utility in functional materials. acs.org These approaches allow for the design of advanced polymers where the specific properties of the this compound unit are harnessed for applications in catalysis, metal sequestration, or stimuli-responsive materials.
Investigations in Corrosion Inhibition and Surface Chemistry
Organic compounds containing nitrogen, sulfur, and oxygen atoms, especially those with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic environments. The inhibitory action typically involves the adsorption of the organic molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The this compound molecule contains multiple active centers for adsorption: the nitrogen atoms of the pyridine ring and the secondary amine, as well as the π-electrons of the aromatic rings.
Research on structurally similar pyridine derivatives has demonstrated significant corrosion inhibition efficiency. A novel pyridine derivative, 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene, which shares the core pyridin-2-ylaminomethyl structure, achieved a high inhibition efficiency of 96.2% for mild steel in 1M HCl solution. researchgate.net The mechanism was found to involve the formation of a protective layer, with the adsorption process following the Langmuir adsorption isotherm model. researchgate.net Another study on 4-Amino Acetophenone Pyridine 2-Aldehyde (4AAPA) showed a maximum inhibition efficiency of 91% for mild steel in 1 M HCl, acting as a mixed-type inhibitor that suppresses both anodic and cathodic reactions. acs.org The efficiency of these inhibitors generally increases with concentration but may decrease at higher temperatures, suggesting a physisorption mechanism where the inhibitor molecules are physically adsorbed onto the surface. acs.orgnih.gov The presence of both pyridine and amine functionalities in these compounds is crucial for their strong interaction with the metal surface. researchgate.netnih.gov
The table below summarizes the performance of several related pyridine-based compounds as corrosion inhibitors for mild steel.
| Inhibitor Compound | Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |
|---|---|---|---|---|
| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | 1M HCl | 96.2 | 0.005 M | researchgate.net |
| 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP) | 0.5M HCl | 98.4 | 0.5 mM | nih.gov |
| 4-Amino Acetophenone Pyridine 2-Aldehyde (4AAPA) | 1M HCl | 91.0 | 60 ppm | acs.org |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | 1M HCl | 90.2 | 1 mM | mdpi.com |
Potential in Sensor and Dye Technologies
The aminopyridine structural motif is a promising scaffold for the development of fluorescent probes and chemosensors. nih.gov The fluorescence properties of these molecules can be tuned by altering the substituents on the aromatic rings and the amine group. mdpi.com The structure of this compound features an electron-donating p-tolyl-methyl-amine group connected to a relatively electron-deficient pyridine ring, creating an intramolecular charge transfer (ICT) character that is often the basis for fluorescence.
Studies on various aminopyridine derivatives have shown that they can exhibit high fluorescence quantum yields. nih.govmdpi.com For example, a study of 2-amino-6-phenylpyridine-3,4-dicarboxylates found that a benzyl (B1604629) group on the amine nitrogen resulted in a quantum yield of 0.44. mdpi.com The emission wavelength and intensity of such compounds are often sensitive to their environment, such as solvent polarity, a phenomenon known as solvatochromism. This sensitivity can be exploited in designing sensors.
Furthermore, the nitrogen atoms in the aminopyridine core can act as binding sites for metal ions. This interaction can significantly alter the electronic structure of the molecule, leading to a change in its photophysical properties, such as the quenching or enhancement of fluorescence. This "switch-off" or "switch-on" mechanism is the principle behind fluorescent chemosensors. For instance, a 2-aminopyridine (B139424) derivative has been reported as a fluorescent 'switch-off' sensor for the selective detection of Fe³⁺ and Hg²⁺ ions, where complexation with the metal ion quenches the fluorescence. researchgate.net The coordination involves both the pyridine and the amine nitrogens. researchgate.net Similarly, certain thiazole (B1198619) ligands containing pyridyl groups show enhanced emission upon complexation with zinc ions, making them candidates for zinc sensing. nih.gov Given these precedents, this compound holds potential for development into a novel fluorescent sensor for specific metal ions, where the binding event would be transduced into a measurable optical signal.
Molecular Mechanisms of Action in Biological Systems Focus on Molecular Interaction
Ligand-Target Interactions: A Look at Potential Binding
The interaction of a small molecule like N-[(4-methylphenyl)methyl]pyridin-2-amine with biological targets is the foundational step of its pharmacological effect. This involves binding to specific sites on proteins, such as enzymes or receptors, thereby altering their activity.
Binding to Specific Enzyme Active Sites or Allosteric Sites
While direct enzymatic targets of this compound have not been identified, studies on analogous compounds offer insights. For instance, a series of 2-amino-4-methylpyridine (B118599) analogues have been investigated as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov This suggests that the pyridin-2-amine scaffold, a core component of the title compound, could potentially interact with the active site of iNOS or other enzymes. The binding is often characterized by hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues within the enzyme's binding pocket.
Furthermore, N-methylation, a process that could potentially occur with the secondary amine in this compound, has been shown to be a critical step in the metabolic activation of some primary arylamines. nih.gov This metabolic alteration can change the compound's affinity for certain enzymes, such as the flavin-containing monooxygenase, which can N-oxygenate N-methylarylamines. nih.gov
Interactions with Receptor Domains
The structural features of this compound, specifically the pyridine (B92270) and phenyl rings, suggest potential interactions with various receptor domains. For example, a compound with a similar pyridin-yl-methoxy group, was identified as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net This interaction involved an edge-to-face π-π stacking interaction between a pyridine ring and a tyrosine residue (Y791) in the receptor. researchgate.net It is plausible that the aromatic rings of this compound could engage in similar π-π or cation-π interactions within the binding domains of certain receptors.
Modulation of Intracellular Molecular Pathways: Potential Downstream Effects
The binding of a ligand to its target typically initiates a cascade of events within the cell, leading to the modulation of various molecular pathways.
Influence on Cell Signaling Cascades
Should this compound interact with a receptor like mGluR5, it could modulate downstream signaling cascades. As a negative allosteric modulator, it would decrease the receptor's response to its endogenous ligand, glutamate. This could, in turn, affect intracellular calcium levels and the activity of protein kinase C (PKC), both of which are key components of mGluR5 signaling.
Effects on Metabolic Processes
The metabolism of this compound itself could be a key determinant of its biological activity. The cytochrome P450 (CYP) enzyme system is heavily involved in the metabolism of many amine-containing drugs. nih.gov For instance, N-dealkylation is a common metabolic pathway for compounds with a 4-aminopiperidine (B84694) moiety, often catalyzed by CYP3A4. nih.gov It is conceivable that this compound undergoes similar enzymatic processing, which could lead to the formation of active or inactive metabolites.
The process of N-methylation can also be a critical metabolic step for primary arylamines, potentially leading to their activation into carcinogenic forms. nih.gov While this compound is a secondary amine, the principles of metabolic activation through enzymatic modification remain relevant.
Modulation of Gene Expression Pathways
The long-term effects of a compound often involve changes in gene expression. If this compound were to influence cell signaling cascades, such as those involving transcription factors, it could lead to altered expression of specific genes. For example, the inhibition of iNOS by related pyridine derivatives could indirectly affect gene expression pathways regulated by nitric oxide (NO), a known signaling molecule.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The structure-activity relationship (SAR) for this compound and its analogs is fundamentally governed by the spatial arrangement of its aromatic rings and the nature of its substituent groups. The core structure, consisting of a pyridine ring linked to a benzylamine (B48309) moiety, presents multiple points for potential molecular interactions, including hydrogen bonding and π-π stacking.
The conformation of the molecule, specifically the dihedral angle between the pyridyl and the phenyl rings, plays a crucial role in its interaction with biological targets. For instance, in the related compound 4-Methyl-N-(3-methylphenyl)pyridin-2-amine, the dihedral angle is a significant 60.07 (9)°, indicating a twisted conformation. researchgate.net This twist is a key determinant for how the molecule fits into a binding pocket. In another related molecule, N-(4-Methylphenyl)-3-nitropyridin-2-amine, two independent molecules in the asymmetric unit exhibit different dihedral angles of 17.42 (16)° and 34.64 (16)°, highlighting the molecule's conformational flexibility. nih.gov
Impact of Substituent Modifications on Molecular Recognition
The position and nature of substituents on the phenyl ring are critical. The "4-methyl" group on the phenyl ring of the title compound is a key feature. In studies of related kinase inhibitors, the positioning of substituents on a phenyl ring dictates the interaction with the target protein. For example, in a series of imidazo[4,5-c]pyridin-2-ones, the introduction of small polar groups at the 4-position of an aniline (B41778) ring led to sharp increases in potency for DNA-PK. acs.org This suggests that modifications to the 4-methylphenyl moiety of this compound could significantly modulate its molecular interactions.
Similarly, substitutions on the pyridine ring can have a profound effect. The addition of a nitro group, as seen in N-(4-Methylphenyl)-3-nitropyridin-2-amine, introduces strong electron-withdrawing properties and the potential for additional hydrogen bonding, which alters its electronic and binding characteristics. nih.gov In a different context, for pyrazolo[1,5-a]pyrimidin-7-amines, a class of compounds that can include a pyridylmethylamine moiety, the presence of a 3-(4-fluoro)phenyl group was found to be most effective for anti-mycobacterial activity. mdpi.com This highlights how a single substituent change can have a significant impact.
The table below summarizes the impact of various substituent modifications on related molecular scaffolds, providing insights into potential changes for this compound.
| Scaffold | Substituent Modification | Observed Impact on Molecular Interaction/Activity | Reference |
| Imidazo[4,5-c]pyridin-2-one | 4-OMe or 4-Cl on aniline ring | Increased potency for DNA-PK, suggesting beneficial hydrogen bond acceptor interaction. | acs.org |
| Imidazo[4,5-c]pyridin-2-one | 3-NO2 or 3-SO2Me on aniline ring | Modest increases in potency for DNA-PK, PI3Kα, and mTOR. | acs.org |
| Pyrazolo[1,5-a]pyrimidin-7-amine | 3-(4-fluoro)phenyl group | Most effective for in vitro M.tb growth inhibition. | mdpi.com |
| Pyrimidin-4-amine | 4-pyridine or 3-pyridine on benzylamine | Approached 1 µM potency as USP1/UAF1 deubiquitinase inhibitors. | acs.org |
Design of Analogs with Modulated Molecular Interaction Profiles
The design of analogs of this compound with modulated molecular interaction profiles is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This process often involves computational methods, such as molecular docking, alongside synthetic chemistry.
Molecular docking studies on related compounds have demonstrated the importance of hydrogen bonding and hydrophobic interactions in binding to target proteins. semanticscholar.org For instance, in the development of N-Benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, analogs were synthesized to explore the impact of different substituents on the benzylamine and phenylpyrimidine moieties. acs.org The synthesis of these analogs often involves coupling reactions, such as the Suzuki coupling, to introduce a variety of aryl and heteroaryl groups. acs.org
The synthesis of such analogs can be achieved through established chemical routes. For example, the reaction of a substituted 2-chloropyridine (B119429) with a corresponding benzylamine derivative is a common method for preparing N-benzylpyridin-2-amine scaffolds. researchgate.net The table below outlines potential analog designs for this compound and their intended effects based on findings from related compounds.
| Analog Design Strategy | Rationale | Potential Synthetic Approach | Expected Outcome |
| Introduction of polar groups at the 4-position of the phenyl ring | To introduce hydrogen bond acceptor/donor capabilities. | Synthesis of benzylamine precursors with desired functional groups (e.g., -OH, -NH2, -COOH). | Enhanced binding affinity to targets with polar pockets. |
| Variation of the substituent on the pyridine ring | To modulate electronic properties and explore new interactions. | Utilize substituted 2-halopyridines in the coupling reaction. | Altered selectivity and potency. |
| Introduction of heterocyclic rings in place of the phenyl ring | To explore different spatial arrangements and interaction types. | Suzuki or other cross-coupling reactions with heterocyclic boronic acids. | Novel biological activity profiles. |
| Constraining the conformation through cyclization | To lock the molecule into a bioactive conformation. | Intramolecular cyclization strategies. | Increased potency and reduced off-target effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
